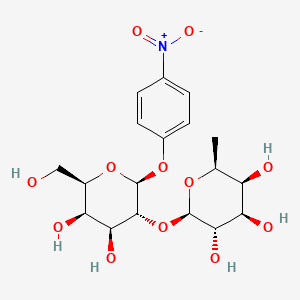

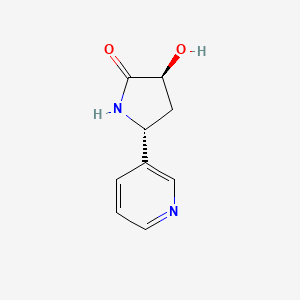

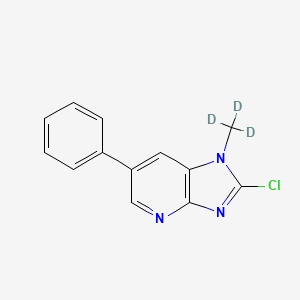

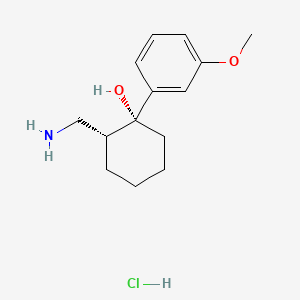

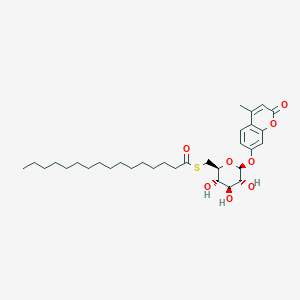

2-Chloro-1-(trideuteromethyl)-6-phenylimidazo(4,5-b)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Chloro-1-(trideuteromethyl)-6-phenylimidazo(4,5-b)pyridine” is a complex organic compound. It likely belongs to the class of compounds known as imidazopyridines, which are organic compounds containing an imidazo ring fused to a pyridine ring . These compounds are known to have various biological activities and are used in drug discovery .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as pyrazolo[3,4-b]pyridines have been synthesized using various strategies . For instance, one method involves a sequential opening/closing cascade reaction . Another method involves the reaction of oxazolo[4,5-b]pyridine-2(3H)-ketone with N-bromo-succinimide (NBS) in N,N-dimethyl formamide (DMF) solvent .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The compound may exhibit tautomeric forms, similar to other heterocyclic compounds .Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse and complex, depending on the functional groups present in the molecule. Similar compounds have been used in various reactions, including N-, O-, and S-acylation reactions, as well as the protection of aldehydes as 1,1-diacetates .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence its properties .Applications De Recherche Scientifique

Biochemical Interactions

The mutagenic and carcinogenic properties of PhIP (2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine), a compound closely related to 2-Chloro-1-(trideuteromethyl)-6-phenylimidazo(4,5-b)pyridine, are well-documented. The genotoxicity of PhIP necessitates an initial cytochrome P450-mediated N-oxidation followed by N-O-esterification catalyzed typically by N-acetyltransferases and sulfotransferases. This study focused on the urinary excretion of N(2)-(beta-1-glucosiduronyl)-2-hydroxyamino-1-methyl-6-phenylimidazo[4,5-b]pyridine, a major human urinary N-oxidation metabolite of PhIP, examining its relationship to individual activity levels of cytochrome P4501A2 (CYP1A2) and N-acetyltransferase (NAT2). The findings revealed significant individual variations in the metabolite formation, indicating interindividual differences in N-oxidation rates and phase II glucuronidation reactions as key regulatory mechanisms (Stillwell, Sinha, & Tannenbaum, 2002).

Chemical Synthesis and Crystal Structure

In the realm of synthetic chemistry, the study of 2-Chloromethyl-3,5-dimethyl-4-methoxy/ethoxy-pyridines and Their Methylsulphinyl Derivatives reveals the synthesis of specific derivatives of chloromethyl-pyridine and their reaction with specific compounds to form methylsulphinyl derivatives. This intricate chemical synthesis also led to the formation of a square-planar copper(II) complex, showcasing the potential of this chemical pathway in synthesizing novel compounds with potential applications in various fields, including pharmaceuticals and material sciences (Ma et al., 2018).

Mutagenic Potency and Structural Isomers

The synthesis of PhIP and its structural isomers, including 2-Chloro-1-(trideuteromethyl)-6-phenylimidazo(4,5-b)pyridine, has been explored to understand their mutagenic potency. The research highlights how structural features of these heterocyclic amines influence their mutagenic potency, as observed in the Ames test using S. typhimurium strain TA98. The study offers insight into how the resonance between specific groups within the molecules affects their mutagenicity, providing valuable information for the development of safer compounds and understanding carcinogenic mechanisms (Chrisman, Tanga, & Knize, 2008).

Orientations Futures

Propriétés

IUPAC Name |

2-chloro-6-phenyl-1-(trideuteriomethyl)imidazo[4,5-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3/c1-17-11-7-10(9-5-3-2-4-6-9)8-15-12(11)16-13(17)14/h2-8H,1H3/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBFVKWMIRFROSV-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70661869 |

Source

|

| Record name | 2-Chloro-1-(~2~H_3_)methyl-6-phenyl-1H-imidazo[4,5-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-1-(trideuteromethyl)-6-phenylimidazo(4,5-b)pyridine | |

CAS RN |

1020719-30-5 |

Source

|

| Record name | 2-Chloro-1-(~2~H_3_)methyl-6-phenyl-1H-imidazo[4,5-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl (3S,4R,5S,6R)-5-acetamido-2-chloro-4-phenylmethoxy-3-phenylsulfanyl-6-[(1S,2S)-1,2,3-tris(phenylmethoxy)propyl]oxane-2-carboxylate](/img/structure/B561868.png)